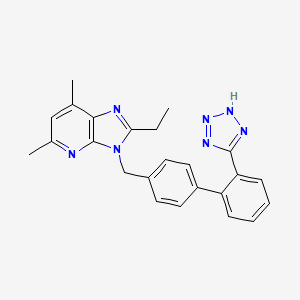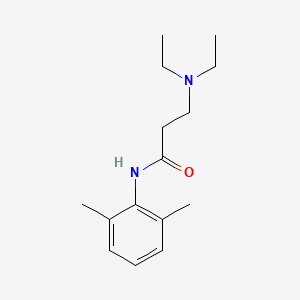![molecular formula C28H43N7O7 B1673777 (2E,4E)-N-[2-[[2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]tetradeca-2,4-dienamide CAS No. 151276-95-8](/img/structure/B1673777.png)
(2E,4E)-N-[2-[[2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]tetradeca-2,4-dienamide
Vue d'ensemble
Description
(2E,4E)-N-[2-[[2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]tetradeca-2,4-dienamides are nucleoside-like antibiotics derived from the natural product spicamycin, which is produced by the bacterium Streptomyces alanosinicus. These compounds have shown significant potential in the treatment of various cancers due to their unique mechanism of action, which involves targeting the endoplasmic reticulum and Golgi apparatus, thereby affecting protein processing .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of spicamycin analogs typically involves the modification of the naturally occurring spicamycin molecule. One common approach is the glycosylation of arylamines in an acidic medium, which has been extended to adenine derivatives . This method allows for the preparation of various spicamycin analogs with different base moieties.
Industrial Production Methods: Industrial production of spicamycin analogs involves fermentation of Streptomyces alanosinicus followed by extraction and purification of the desired compound. The fermentation process is optimized to maximize the yield of spicamycin, which is then chemically modified to produce the analogs .
Analyse Des Réactions Chimiques
Types of Reactions: (2E,4E)-N-[2-[[2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]tetradeca-2,4-dienamides undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the spicamycin molecule, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups, affecting the compound’s reactivity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions are various spicamycin analogs with modified functional groups, which can exhibit different biological activities .
Applications De Recherche Scientifique
(2E,4E)-N-[2-[[2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]tetradeca-2,4-dienamides have a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of nucleoside analogs.
Biology: Investigated for their ability to induce cell differentiation and apoptosis in cancer cells.
Medicine: Evaluated in clinical trials for their potential to treat various cancers, including solid tumors and multiple myeloma
Mécanisme D'action
The mechanism of action of spicamycin analogs involves the inhibition of protein synthesis by targeting the endoplasmic reticulum and Golgi apparatus. This leads to the disruption of glycoprotein processing and induces endoplasmic reticulum stress, ultimately resulting in apoptosis of cancer cells . The molecular targets include ribosomal subunits and enzymes involved in glycoprotein synthesis .
Comparaison Avec Des Composés Similaires
Septacidin: Another nucleoside-like antibiotic with a similar structure to spicamycin.
KRN5500: A well-known spicamycin analog with potent anticancer activity.
Other Spicamycin Derivatives: Various semi-synthetic derivatives with different fatty acid moieties.
Uniqueness: (2E,4E)-N-[2-[[2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]tetradeca-2,4-dienamides are unique due to their ability to induce endoplasmic reticulum stress and disrupt glycoprotein processing, which is not commonly observed in other nucleoside-like antibiotics. This unique mechanism of action makes them promising candidates for the development of new anticancer therapies .
Propriétés
Numéro CAS |
151276-95-8 |
|---|---|
Formule moléculaire |
C28H43N7O7 |
Poids moléculaire |
589.7 g/mol |
Nom IUPAC |
(2E,4E)-N-[2-[[(2R,3R,4R,5R,6S)-2-[(1S)-1,2-dihydroxyethyl]-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]tetradeca-2,4-dienamide |
InChI |
InChI=1S/C28H43N7O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(38)29-14-20(39)34-21-23(40)24(41)28(42-25(21)18(37)15-36)35-27-22-26(31-16-30-22)32-17-33-27/h10-13,16-18,21,23-25,28,36-37,40-41H,2-9,14-15H2,1H3,(H,29,38)(H,34,39)(H2,30,31,32,33,35)/b11-10+,13-12+/t18-,21+,23+,24+,25-,28-/m0/s1 |
Clé InChI |
LQIPDFIUPOYMPR-BKYURJJWSA-N |
SMILES |
CCCCCCCCCC=CC=CC(=O)NCC(=O)NC1C(C(C(OC1C(CO)O)NC2=NC=NC3=C2NC=N3)O)O |
SMILES isomérique |
CCCCCCCCC/C=C/C=C/C(=O)NCC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1[C@H](CO)O)NC2=NC=NC3=C2NC=N3)O)O |
SMILES canonique |
CCCCCCCCCC=CC=CC(=O)NCC(=O)NC1C(C(C(OC1C(CO)O)NC2=NC=NC3=C2NC=N3)O)O |
Apparence |
Solid powder |
| 151276-95-8 | |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
6-(4-Deoxy-4-((2E,4E)-tetradecadienoylglycyl)amino-L-glycero-b-L-mannoheptopyranosyl)amino-9H-purine KRN 5500 KRN-5500 KRN5500 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![butyl N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-4-(2-methylpropyl)phenyl]sulfonylcarbamate](/img/structure/B1673699.png)


![4-[3-Amino-1-(4-hydroxyphenyl)butyl]-2-methylphenol](/img/structure/B1673709.png)




![2-[4-({[(3,5-Dichlorophenyl)amino]carbonyl}amino)phenoxy]-2-methylpropanoic acid](/img/structure/B1673716.png)
![(2S)-N-[(2S)-1-[[(2S)-1-[[(3R)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B1673717.png)
